molecular formula C22H17NO4 B557917 Fmoc-3-Abz-OH CAS No. 185116-42-1

Fmoc-3-Abz-OH

Cat. No.: B557917
CAS No.: 185116-42-1
M. Wt: 359,36 g/mole
InChI Key: VFXDSSUGFNVDJP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fmoc-3-Abz-OH, also known as 3-(Fmoc-amino)benzoic acid , is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, where it acts as a protecting group .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a base-labile protecting group, which means it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved with this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid during the synthesis, and is removed under basic conditions when no longer needed .

Pharmacokinetics

Its storage temperature is recommended to be 2-8°c , indicating that it may degrade or lose efficacy at higher temperatures.

Result of Action

The result of this compound’s action is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptides without unwanted side reactions . After its purpose is served, it is removed from the synthesized peptide .

Action Environment

The action of this compound is influenced by the pH of the environment. It is stable under acidic conditions but is removed under basic conditions . Temperature is also a factor, as it is recommended to be stored at low temperatures (2-8°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-Abz-OH typically involves the protection of the amino group of 3-aminobenzoic acid with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the reaction of 3-aminobenzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve a product purity of ≥98.0% .

Scientific Research Applications

Peptide Synthesis

Fmoc-3-Abz-OH is primarily utilized in solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides by sequentially adding amino acids to a growing chain while preventing unwanted side reactions.

Methods of Application:

  • The Fmoc group is introduced via reaction with fluorenylmethyloxycarbonyl chloride.
  • Removal of the Fmoc group occurs under basic conditions, facilitating peptide bond formation.

Outcomes:
The SPPS method enables the synthesis of peptides with various biological activities, including antimicrobial, antithrombotic, and antioxidant properties.

Drug Development

The compound plays a crucial role in developing therapeutic peptides. By serving as a building block, this compound allows researchers to create peptides that can target specific biological pathways or inhibit enzyme activities.

Case Studies:

  • Peptides synthesized using this compound have shown potential in treating diseases through targeted therapy.

Benefits:
The ability to synthesize complex peptides efficiently makes this compound invaluable for pharmaceutical applications .

Analytical Chemistry

In analytical chemistry, this compound is used for fluorescence analysis. The compound can be reacted with certain UV-inactive compounds to generate derivatives that are detectable via fluorescence.

Methods of Application:

  • The reaction with UV-inactive compounds enhances their detectability through fluorescence spectroscopy.

Outcomes:
This application allows for the analysis of compounds that would otherwise be challenging to study due to their lack of UV activity.

Click Chemistry

This compound can also be employed in click chemistry, a method designed for rapid and reliable chemical reactions that generate new compounds by joining small units together.

Applications:
This technique is useful for creating complex structures quickly, which can be applied in various fields such as materials science and bioconjugation.

Summary Table of Applications

Application AreaDescriptionKey Outcomes
Peptide SynthesisUsed in solid-phase peptide synthesis (SPPS)Efficient production of bioactive peptides
Drug DevelopmentServes as a building block for therapeutic peptidesPotential treatments targeting specific pathways
Analytical ChemistryUtilized for fluorescence analysisEnhanced detection of UV-inactive compounds
Click ChemistryEmployed in rapid chemical reactionsCreation of complex structures

Comparison with Similar Compounds

Biological Activity

Fmoc-3-Aminobenzoic Acid (Fmoc-3-Abz-OH) is a compound widely utilized in peptide synthesis and research, particularly due to its role as a building block in the development of therapeutic peptides. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H17NO4
  • Molecular Weight : 373.37 g/mol
  • Purity : Typically exceeds 98% as determined by high-performance liquid chromatography (HPLC) .

The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for preventing unwanted reactions during peptide synthesis. The Fmoc group is removed post-synthesis to yield peptides with free amino groups, essential for biological activity.

Applications in Peptide Synthesis

This compound is primarily employed in solid-phase peptide synthesis (SPPS), a method that allows for the efficient production of peptides. The versatility of this compound enables it to be used in various applications:

  • Fluorescence Analysis : It can be utilized in the creation of fluorescence-quenched substrate libraries, facilitating the study of biological processes through Förster resonance energy transfer (FRET) .
  • Drug Development : Peptides synthesized from this compound may exhibit diverse biological activities, including antimicrobial, antithrombotic, and antioxidant properties .

Biological Activity and Mechanism

While this compound does not exhibit direct biological activity itself, its role as a precursor in peptide synthesis suggests potential therapeutic applications. The biological activity of the resultant peptides depends largely on their specific sequences and structures. For instance, peptides derived from this compound have been shown to interact with various biological targets, including proteases involved in disease processes such as osteoarthritis .

Case Study: ADAMTS-5 Peptide Substrates

A study focused on developing selective peptide substrates for the ADAMTS-5 enzyme utilized Fmoc-based SPPS to create highly selective FRET peptide substrates. These substrates demonstrated enhanced cleavage rates and selectivity compared to existing substrates, highlighting the utility of this compound in generating compounds with significant biological relevance .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds used in peptide synthesis:

Compound NameStructure CharacteristicsUniqueness
Fmoc-2-Aminobenzoic Acid Amino group at the second positionDifferent amino group position affects reactivity
Boc-3-Aminobenzoic Acid tert-butyloxycarbonyl protecting groupInfluences stability differently than Fmoc
Fmoc-Tyrosine Incorporates a phenolic hydroxyl groupProvides additional functionality via side chain

Each compound presents unique properties that influence their reactivity and application in peptide synthesis.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXDSSUGFNVDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185116-42-1
Record name 3-(9-Fluorenylmethyloxycarbonyl)amino-benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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